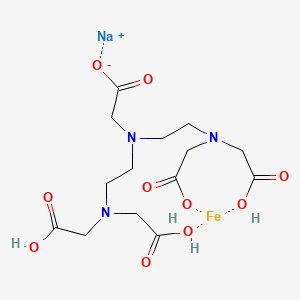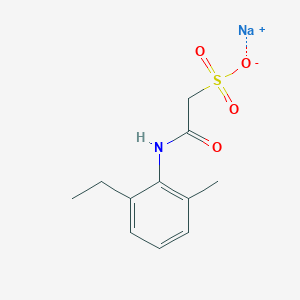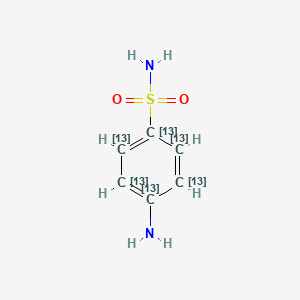
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Agents
Paeonol, a compound related in structure to 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, has been extensively studied for its pharmacological activities. Recent research highlights its potential as an antibacterial, anti-inflammatory, antipyretic, analgesic, antioxidant, and other pharmacological effects due to its wide range of applications in traditional Chinese medicine. This indicates the possibility of exploring similar compounds for their bioactivity and potential therapeutic applications (Wang et al., 2020).
Biological Activity of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), which share functional similarities with the compound of interest, possess significant biological properties. Studies focused on structure-activity relationships (SARs) of HCAs have led to the development of potent antioxidant molecules. Insights from these studies can inform the exploration of similar compounds for their antioxidant and potential therapeutic effects (Razzaghi-Asl et al., 2013).
Toxicology and Environmental Impact
The toxicological profile and environmental impact of related herbicides and pesticides have been extensively reviewed, providing a foundation for understanding the potential ecological and health-related implications of similar compounds. For instance, the review on 2,4-D herbicide toxicity offers insights into the ecological and occupational risks associated with the use of such chemicals (Zuanazzi et al., 2020).
Applications in Material Science
The study of organic acids in industrial operations, including their roles in acidizing processes for carbonate and sandstone formations, provides insights into the utility of similar compounds in various material science and industrial applications. These studies highlight the potential for using structurally related organic acids in enhancing the efficiency of industrial processes (Alhamad et al., 2020).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-2-4-10-15;/h5-8,13H,2-4,9-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQKLOSWHIDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)

![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)

![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)


![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)



